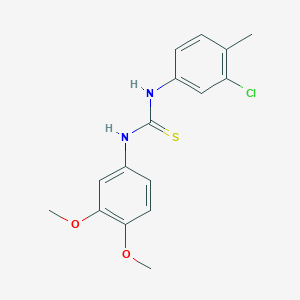
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea (CMPTU) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. CMPTU belongs to the class of thiourea compounds that have been studied extensively for their biological activities.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways. N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in lab experiments is its high purity and stability. N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions related to N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea that can be explored. One area of research is to investigate the potential use of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in treating neurodegenerative diseases. Another area of research is to explore the potential use of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in combination with other drugs to enhance its therapeutic effects. In addition, further studies are needed to understand the mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea and its potential side effects.
合成法
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea can be synthesized by reacting 3-chloro-4-methylphenyl isothiocyanate with 3,4-dimethoxyaniline in the presence of a base. The reaction yields N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea as a white crystalline solid with a melting point of 146-148°C. The purity of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea can be confirmed by using various analytical techniques such as HPLC, NMR, and IR spectroscopy.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10-4-5-11(8-13(10)17)18-16(22)19-12-6-7-14(20-2)15(9-12)21-3/h4-9H,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAJKYVSFZCBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)


![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)



![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)